molecular formula C12H14ClNO2 B121565 3-[(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]azetidine CAS No. 937624-75-4

3-[(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]azetidine

Cat. No.: B121565
CAS No.: 937624-75-4
M. Wt: 239.7 g/mol
InChI Key: VGUDVDDHQADKAH-UHFFFAOYSA-N
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Description

3-[(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]azetidine is a synthetic organic compound characterized by its unique structural features, including a chloro-substituted benzodioxin ring and an azetidine moiety. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]azetidine typically involves multiple steps:

    Formation of the Benzodioxin Ring: The initial step involves the synthesis of the 8-chloro-2,3-dihydro-1,4-benzodioxin ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Azetidine Moiety: The azetidine ring is introduced via nucleophilic substitution reactions. For instance, the benzodioxin intermediate can be reacted with azetidine derivatives in the presence of a suitable base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

    Final Coupling Step: The final step involves coupling the benzodioxin and azetidine intermediates. This can be done using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-[(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]azetidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to modify the compound’s structure.

    Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to replace the chloro group or other substituents on the benzodioxin ring.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in aprotic solvents like dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products.

Scientific Research Applications

Chemistry

In chemistry, 3-[(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]azetidine is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties may contribute to the development of new polymers, coatings, or other advanced materials.

Comparison with Similar Compounds

Similar Compounds

  • 8-Chloro-2,3-dihydro-1,4-benzodioxin-6-amine
  • 2,3-Dihydro-1,4-benzodioxin-6-ylmethylamine
  • 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)azetidine

Uniqueness

Compared to similar compounds, 3-[(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]azetidine is unique due to the presence of both the chloro-substituted benzodioxin ring and the azetidine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-[(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2/c13-10-4-8(3-9-6-14-7-9)5-11-12(10)16-2-1-15-11/h4-5,9,14H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGUDVDDHQADKAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C(C=C2Cl)CC3CNC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80588376
Record name 3-[(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937624-75-4
Record name 3-[(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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